5-(4-chlorophenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-chlorophenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound that features a chlorophenyl group, a pyridinyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and solvents to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazole ring or other parts of the molecule.
Substitution: Both electrophilic and nucleophilic substitution reactions can be performed on the chlorophenyl and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
5-(4-chlorophenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-(4-chlorophenyl)(pyridin-2-yl)methanol: A related compound with a similar structure but different functional groups.
α-(4-chlorophenyl)pyridine-2-methanol: Another similar compound with a hydroxyl group instead of the oxazole ring.
Uniqueness
5-(4-chlorophenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H10ClN3O2 |
---|---|
Molecular Weight |
299.71 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-pyridin-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C15H10ClN3O2/c16-11-6-4-10(5-7-11)13-9-12(19-21-13)15(20)18-14-3-1-2-8-17-14/h1-9H,(H,17,18,20) |
InChI Key |
KKHZDGRTVKXSLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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